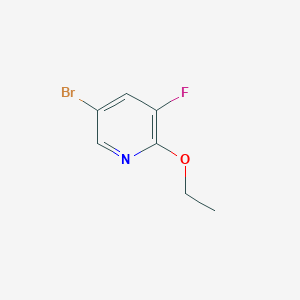

5-Bromo-2-ethoxy-3-fluoropyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

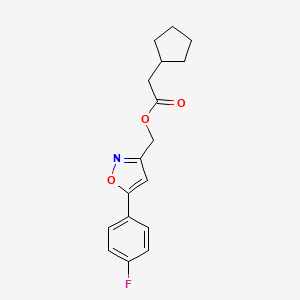

5-Bromo-2-ethoxy-3-fluoropyridine is a chemical compound with the molecular formula C7H7BrFNO. It has a molecular weight of 220.04 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of this compound can involve catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 . The InChI key is WHSAPVVIPVNVAG-UHFFFAOYSA-N .Chemical Reactions Analysis

This compound can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . and 98% .Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

5-Bromo-2-ethoxy-3-fluoropyridine serves as a versatile building block in organic synthesis, particularly in the synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. The compound undergoes ortho-lithiation followed by reaction with trimethylborate to produce 5-bromo-2-fluoro-3-pyridylboronic acid, which is then subjected to Suzuki reactions to yield variously substituted pyridines. These reactions showcase the compound's utility in constructing complex pyridine derivatives, further convertible to corresponding 2-pyridones, indicating its significance in the synthesis of heterocyclic compounds with potential biological activities (Sutherland & Gallagher, 2003).

Chemoselective Amination

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, a close relative of this compound, highlights the chemical reactivity of these compounds towards selective functionalization. Catalytic amination conditions lead to the bromide substitution product exclusively, demonstrating the precise control achievable in modifying these molecules. This process is crucial for synthesizing compounds with specific pharmacological properties, showcasing the broader applicability of this compound derivatives in medicinal chemistry (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Nucleoside Analog Synthesis

This compound derivatives play a critical role in the synthesis of pyridine nucleosides related to important therapeutic agents like 5-fluorouracil. These nucleosides, synthesized from derivatives obtained through manipulations involving this compound, exhibit potential as antiviral and anticancer agents. This application underscores the compound's value in developing new drugs with enhanced efficacy and specificity (Nesnow & Heidelberger, 1973).

Wirkmechanismus

Target of Action

It is known that fluoropyridines are generally involved in carbon-carbon bond forming reactions .

Mode of Action

5-Bromo-2-ethoxy-3-fluoropyridine is likely to interact with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis .

Result of Action

It is known that the compound is involved in the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Action Environment

It is known that the suzuki–miyaura cross-coupling reaction, in which the compound is involved, is generally tolerant of a wide range of reaction conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxy-3-fluoropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO/c1-2-11-7-6(9)3-5(8)4-10-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHSAPVVIPVNVAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2695984.png)

![2-Chloro-N-[1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B2695988.png)

![Tert-butyl N-[1-(2,6-difluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2695991.png)

![Tert-butyl 4-(4-bromobenzoyl)-4'-methyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B2695992.png)

![ethyl 1-{5-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-thiazol-2-yl}-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2695994.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2695996.png)

![methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2696000.png)

![4-[(4-Cyclopropylpiperazin-1-yl)methyl]aniline;trihydrochloride](/img/structure/B2696001.png)